molecular formula C18H13N3OS B2401019 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 313662-34-9

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2401019
CAS No.: 313662-34-9
M. Wt: 319.38
InChI Key: HVQRIDUXDNXJPF-UHFFFAOYSA-N
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Description

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a thiazole ring, a benzamide group, and a cyano group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide and cyano groups. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative. The cyano group can then be introduced through a nucleophilic substitution reaction using a suitable cyanating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The thiazole ring and cyano group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity, while the cyano group provides additional sites for chemical modification .

Properties

IUPAC Name

4-cyano-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-12-16(14-5-3-2-4-6-14)20-18(23-12)21-17(22)15-9-7-13(11-19)8-10-15/h2-10H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQRIDUXDNXJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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